molecular formula C17H11BrClNO2 B2851685 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 894552-27-3

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2851685
CAS No.: 894552-27-3
M. Wt: 376.63
InChI Key: IFECUCRWOSPRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid ( 894552-27-3) is a high-purity quinoline derivative designed for pharmaceutical research and development. This compound serves as a key chemical intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors, which are a major focus in modern oncology research . The 2-phenylquinoline-4-carboxylic acid core structure is strategically employed as the cap moiety in HDAC inhibitor pharmacophores, engineered to form strong hydrophobic interactions with residues at the opening of the HDAC active site . Research indicates that inhibitors incorporating this structural scaffold demonstrate significant HDAC3 selectivity against other HDAC isoforms (HDAC1, 2, 3, and 6) . This selectivity profile is particularly valuable for developing targeted cancer therapeutics, as HDAC3 plays a distinct role in tumorigenesis. The specific bromo-, chloro-, and methyl substitutions on the quinoline ring system enhance the molecular diversity and are intended to optimize binding affinity and pharmacological properties . Beyond its primary application in HDAC inhibition, this compound is also a valuable synthetic intermediate for exploring new antioxidant agents and other bioactive molecules, making it a versatile building block in medicinal chemistry . The product is supplied with comprehensive analytical documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-15(19)13(18)7-11-12(17(21)22)8-14(20-16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFECUCRWOSPRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Pfitzinger Reaction

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acid derivatives, has been adapted for this compound. A modified approach employs 7-chloro-8-methylisatin and phenylacetone under alkaline conditions to form the quinoline core. The reaction proceeds via:

  • Base-induced ring-opening of isatin to generate an α-ketoamide intermediate.
  • Condensation with phenylacetone to form the quinoline backbone.
  • In situ oxidation to introduce the C4-carboxylic acid group.

Key conditions :

  • Solvent: Ethanol/water (3:1)
  • Base: 10% NaOH
  • Temperature: 80°C, 6 hours
  • Yield: 62–68%

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate the formation of 2-phenylquinoline intermediates. A mixture of 4-chloro-3-methylaniline , benzaldehyde , and pyruvic acid undergoes cyclization in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst:

$$
\text{4-Chloro-3-methylaniline} + \text{Benzaldehyde} + \text{Pyruvic acid} \xrightarrow{\text{Fe catalyst}} \text{7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid}
$$

Advantages :

  • Reaction time reduced from 8 hours to 30 minutes
  • Catalyst recovery ≥95% over 5 cycles

Halogenation Strategies

Sequential Bromination-Chlorination

The halogenated pattern at C6 and C7 requires precise control:

Step 1: Bromination at C6

  • Reagent : N-Bromosuccinimide (NBS)
  • Solvent : Chloroform at 0°C
  • Directing group : C4-carboxylic acid facilitates electrophilic attack at C6 via resonance stabilization
  • Yield : 89%

Step 2: Chlorination at C7

  • Reagent : Sulfuryl chloride (SO₂Cl₂)
  • Catalyst : FeCl₃ (0.5 mol%)
  • Temperature : 40°C, 2 hours
  • Regioselectivity : Methyl group at C8 deactivates C9 position, directing chlorination to C7

Industrial-Scale Production

Continuous Flow Synthesis

A patent-developed method (CN102924374B) outlines a three-stage continuous process:

Stage Process Conditions Yield
1 Quinoline core formation Toluene, 100°C, 3 hr 85%
2 Bromination/Chlorination Chlorobenzene, 60°C 78%
3 Carboxylation KMnO₄/NaOH, 45°C 91%

Key features :

  • Total process time <24 hours
  • Purity ≥98.5% by HPLC

Solvent-Free Halogenation

An Irish patent (IE65148B1) discloses a solvent-free approach using molten halogen carriers:

$$
\text{2-Phenyl-8-methylquinoline-4-carboxylic acid} + \text{BrCl}_3 \xrightarrow{120^\circ C} \text{Target compound}
$$

Benefits :

  • Eliminates VOC emissions
  • 95% atom economy

Mechanistic Insights

Electronic Effects on Regioselectivity

DFT calculations reveal the interplay between substituents:

  • C8-methyl : +I effect increases electron density at C7, facilitating electrophilic chlorination
  • C4-carboxylic acid : -M effect directs bromination to C6 through resonance stabilization

Catalytic Cycle in Microwave Synthesis

The Fe₃O₄-based catalyst operates via:

  • Sulfonic acid groups activate carbonyl compounds
  • Urea moieties stabilize transition states
  • Magnetic recovery prevents catalyst leaching

Comparative Analysis of Methods

Method Time (h) Yield (%) Purity Scalability
Traditional Pfitzinger 24 62 95% Moderate
Microwave-assisted 0.5 78 98% High
Continuous flow 8 85 98.5% Industrial
Solvent-free 6 82 97% Pilot-scale

Challenges and Solutions

Challenge 1: Overhalogenation

  • Solution : Use stoichiometric halogen equivalents with real-time UV monitoring

Challenge 2: Carboxylic Acid Decarboxylation

  • Solution : Maintain pH >4 during halogenation steps

Challenge 3: C8 Methyl Migration

  • Solution : Sterically hindered bases (e.g., DBU) prevent rearrangement

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated bromination using Ir(ppy)₃ catalyst:

  • Wavelength: 450 nm
  • Bromine source: CBr₄
  • 90% yield at ambient temperature

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

  • 97% regioselectivity for C6 bromination
  • ATP-dependent chlorination at C7

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. It is utilized in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: It can form quinoline N-oxides or dihydroquinolines.
Reaction TypeCommon Reagents
Nucleophilic SubstitutionSodium azide, potassium carbonate
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionSodium borohydride, lithium aluminum hydride

Biology

The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs) . By inhibiting HDACs, it alters the acetylation status of histone proteins, which can lead to significant changes in gene expression. This mechanism is crucial in cancer research, as it may induce cell cycle arrest and apoptosis in cancer cells.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties . Research indicates that it may effectively promote apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce cell cycle arrest at the G1 phase, highlighting its potential therapeutic applications.

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.
  • HDAC Inhibition
    • Research focused on the inhibition of HDACs by this compound showed promising results in altering gene expression profiles associated with tumor suppression.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid Br (6), Cl (7), CH₃ (8), Ph (2), COOH (4) C₁₈H₁₂BrClNO₂ 407.66 High steric bulk; potential kinase inhibition
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351329-40-3) Br (6), 2,4-(OCH₃)₂Ph (2), COOH (4) C₁₈H₁₄BrNO₄ 388.20 Enhanced solubility due to methoxy groups; used in fluorescence studies
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (CAS: N/A) Br (6), Cl (4), F (8), COOEt (3) C₁₂H₉BrClFNO₂ 348.56 Ester derivative; lower polarity than carboxylic acids; intermediate in drug synthesis
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 351327-32-7) Br (6), Cl-Ph (2), COOH (4) C₁₆H₁₀BrClNO₂ 377.62 Simplified substitution; antimicrobial activity
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS: 391-23-1) Br (6), F-Ph (2), COOH (4) C₁₆H₁₀BrFNO₂ 361.16 Fluorine enhances metabolic stability; explored in CNS drug design

Key Trends and Insights

Substituent Effects on Bioactivity: Halogenation (Br, Cl) at positions 6 and 7 in the target compound may enhance electrophilic interactions with biological targets, such as ATP-binding pockets in kinases .

Physicochemical Properties: Carboxylic acid derivatives generally exhibit higher polarity than ester analogs (e.g., ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate), impacting membrane permeability . Fluorine substitution (391-23-1) improves metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s multi-halogenated structure requires complex regioselective synthesis, whereas simpler derivatives (e.g., 351327-32-7) are more straightforward to prepare .

Biological Activity

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Its complex structure includes multiple halogen substitutions and a carboxylic acid group, which potentially enhances its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C₁₇H₁₁BrClNO₂
Molecular Weight: 376.64 g/mol
CAS Number: 894552-27-3

The presence of bromine, chlorine, and a methyl group contributes to the compound's reactivity and potential biological interactions. The quinoline core is known for various pharmacological properties, making derivatives like this compound of significant interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains:

Compound NameBacterial StrainInhibition Zone (mm)
Standard DrugPseudomonas aeruginosa24
6-Bromo DerivativePseudomonas aeruginosa22
Another DerivativeKlebsiella pneumoniae25

In these studies, compounds similar to this compound exhibited inhibition zones comparable to standard antibiotics, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. A study on structurally similar compounds showed promising results against cancer cell lines:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)168.78Induced apoptosis
T-24 (Bladder)257.87Cell cycle arrest

These findings indicate that the compound may induce apoptosis in cancer cells and arrest the cell cycle at specific phases, highlighting its therapeutic potential .

Case Studies

  • Antibacterial Activity Study:
    A series of quinoline derivatives were synthesized and tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could significantly enhance antibacterial potency, with some derivatives showing lower MIC values than standard treatments .
  • Cytotoxicity Assay:
    In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives could selectively induce cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and cross-coupling. A quinoline core is functionalized via bromination (e.g., using PBr₃ or NBS) and chlorination (e.g., SOCl₂), followed by Suzuki-Miyaura coupling to introduce the phenyl group. The carboxylic acid moiety is often introduced through oxidation of a methyl or aldehyde precursor using KMnO₄ or Jones reagent. Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., methyl at δ ~2.5 ppm). The absence of protons at C-4 confirms carboxylic acid formation.
  • IR : A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₈H₁₂BrClNO₂), with isotopic peaks confirming bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What functional groups in this compound influence its reactivity?

  • Methodological Answer :

  • Bromine/Chlorine : Enhance electrophilic substitution and participate in cross-coupling (e.g., Buchwald-Hartwig amination).
  • Carboxylic Acid : Enables salt formation (e.g., with amines) or esterification for derivatization.
  • Methyl Group : Steric effects may hinder reactions at adjacent positions. Reactivity can be probed via selective dehalogenation or nucleophilic substitution experiments .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-6 vs. C-7) affect biological activity in quinoline derivatives?

  • Methodological Answer : Use comparative structure-activity relationship (SAR) studies. For example:

  • Replace bromine with chlorine (as in 6-chloro analogues) to assess halogen-dependent activity.

  • Test against enzyme targets (e.g., topoisomerases) using kinetic assays.

  • Computational docking (e.g., AutoDock Vina) can predict binding affinities based on substituent positioning. Data from similar compounds (Table 1) suggest bromine at C-6 enhances antimicrobial activity compared to C-8 substitution .

    Table 1 : Comparative Biological Activities of Quinoline Derivatives

    CompoundAntimicrobialAnticancerEnzyme Inhibition
    Target compoundHighModerateYes
    8-Bromo analogueModerateLowNo
    6-Chloro-2-phenyl derivativeLowHighYes
    Source: Adapted from PubChem and EPA DSSTox data

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Control Variables : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
  • Analytical Validation : Use quantitative NMR or LC-MS to verify purity of intermediates.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency. Evidence suggests Pd/C with microwave irradiation improves yields by 15–20% compared to traditional heating .

Q. What strategies optimize multi-step synthesis to minimize byproducts?

  • Methodological Answer :

  • Stepwise Monitoring : Use in-situ IR or GC-MS to detect intermediates and terminate reactions at optimal conversion.
  • Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during halogenation to prevent side reactions.
  • Purification : Employ recrystallization (e.g., ethanol/water) after each step. A study reported 95% purity after two recrystallizations .

Q. How can computational methods predict the compound’s solubility and stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation in polar (water) vs. non-polar (DCM) solvents using software like GROMACS.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~2.5), guiding buffer selection for biological assays .

Key Considerations for Experimental Design

  • Contradiction Analysis : Compare HPLC retention times and melting points with literature values to validate identity.
  • Safety Protocols : Handle bromine/chlorine intermediates in a fume hood; use PPE for carboxylic acid (irritant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.